2,5-Dimethylphenyl phenylcarbamate
Description
Properties
CAS No. |
66018-79-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-12(2)14(10-11)18-15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
PVVMDLAHKBYBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenyl phenylcarbamate typically involves the reaction of 2,5-dimethylphenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
2,5-Dimethylphenyl phenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl phenylcarbamate involves its ability to act as a photoremovable protecting group. Upon irradiation with light, the compound undergoes a photochemical reaction that releases the protected amine or amino acid. This process involves the formation of a triplet excited state, followed by the generation of a carbamic acid derivative, which subsequently decarboxylates to release the free amine .
Comparison with Similar Compounds
Thiazolylmethylcarbamates
Complex derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds l , m , w , x in ) incorporate heterocyclic thiazole rings. These compounds are structurally distinct from this compound and are primarily investigated for pharmaceutical applications (e.g., protease inhibition) rather than herbicidal use. Their activity mechanisms diverge due to the presence of thiazole, which facilitates hydrogen bonding and target-specific interactions .
Agricultural Carbamates
- Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): A carbamate insecticide with phenoxy substituents. Unlike this compound, fenoxycarb acts as a juvenile hormone mimic, disrupting insect development rather than targeting photosynthesis .
- Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide targeting lipid synthesis in weeds. Its mechanism differs from PET inhibition, emphasizing the role of carbamate structure in determining biological targets .
Chlorinated vs. Methylated Derivatives
- Methyl 2,5-Dichlorophenylcarbamate: This compound substitutes methyl with chlorine at the 2,5-positions. No PET inhibition data is available, but its primary use is as a chemical intermediate .
- Methyl [2-(2-Amino-4,5-dimethoxyphenyl)ethyl]carbamate: Features methoxy and amino groups, which increase polarity and reduce lipophilicity. Such derivatives are explored for neurological applications rather than herbicidal activity .
Q & A
Basic: What laboratory synthesis methods are commonly employed for 2,5-Dimethylphenyl phenylcarbamate?
The synthesis typically involves coupling 2,5-dimethylphenol with phenyl isocyanate under anhydrous conditions. A catalytic base (e.g., triethylamine) is added to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the isocyanate. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track progress. Post-synthesis purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient. For reproducible yields (>75%), maintain strict temperature control (0–5°C) during the exothermic reaction .
| Key Parameters | Conditions |
|---|---|
| Reactants | 2,5-Dimethylphenol, phenyl isocyanate |
| Catalyst | Triethylamine (1.2 equiv) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0–5°C (reflux avoided) |
| Purification | Column chromatography (SiO₂, 70:30 hexane/EtOAc) |
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a methanol/water mobile phase (70:30 v/v) at 1.0 mL/min flow rate. Retention time typically falls within 8–10 minutes, with UV detection at 254 nm .
- NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbamate linkage via ¹³C-NMR (C=O at ~155 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (expected m/z ~270).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL refinement is advised .
Advanced: How does stereochemical configuration influence biological activity in enzyme inhibition studies?
The 2,5-dimethylphenyl group’s spatial arrangement impacts binding to enzyme active sites. For example, in CD40-TRAF6 interaction inhibition (IC₅₀ ~50 nM), the para-methyl group on the phenyl ring enhances hydrophobic interactions with TRAF6’s binding pocket. Chiral variants (e.g., enantiomers) may exhibit divergent activity profiles due to steric hindrance or altered hydrogen bonding. Comparative studies using racemic mixtures versus resolved enantiomers (via chiral HPLC) are critical to assess stereospecific effects .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic models (e.g., R-factor > 5%) often arise from disordered solvent molecules or twinning. Strategies include:
- SHELXD/SHELXE : For experimental phasing, especially with high-resolution data (<1.0 Å), to resolve heavy atom positions .
- Twinning Analysis : Use the R₁ₐₜᵢₒ (intensity ratio) metric in SHELXL to detect and model twinned crystals.
- Dynamic Disorder Modeling : Apply restraints to flexible substituents (e.g., methyl groups) to reduce overfitting.
Advanced: What methodologies quantify the compound’s lipophilicity for QSAR studies?
- HPLC-Derived logP : Determine the capacity factor (k) using a C18 column with isocratic elution (acetonitrile/water, 60:40). Calculate log k and correlate with octanol-water partition coefficients .
- Computational Methods : DFT-based calculations (e.g., B3LYP/6-31G*) to predict logP values. Cross-validate with experimental data to refine QSAR models.
Advanced: How is this compound utilized in antimicrobial mechanism studies?
The carbamate moiety acts as a electrophile, covalently modifying microbial enzymes (e.g., β-lactamases). Protocol:
MIC Assay : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
Enzyme Kinetics : Monitor inhibition of target enzymes (e.g., via UV-Vis spectroscopy at 340 nm for NADPH depletion).
Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme active sites, prioritizing residues with nucleophilic side chains (e.g., serine, cysteine) .
Advanced: What strategies mitigate degradation during long-term stability studies?
- Storage Conditions : -20°C under argon, with desiccants (e.g., silica gel) to prevent hydrolysis.
- Degradation Pathways : Hydrolytic cleavage of the carbamate bond (pH-dependent; t₁/₂ ~30 days at pH 7.4). Monitor via LC-MS for degradation products (e.g., 2,5-dimethylphenol).
- Stabilizers : Add 0.1% BHT to formulations to inhibit oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
